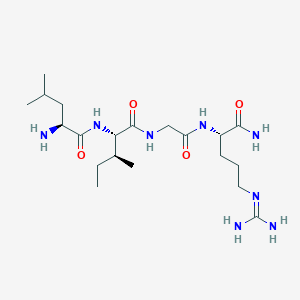![molecular formula C8H9ClO B14255729 Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)- CAS No. 214920-46-4](/img/structure/B14255729.png)
Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, typically involves the chlorination of 5-Norbornene-2-carboxylic acid or its derivatives. One common method is the reaction of 5-Norbornene-2-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction converts the carboxylic acid group into a carbonyl chloride group, yielding the desired compound.
Industrial Production Methods
In an industrial setting, the production of Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.
Addition Reactions: The double bond in the bicyclic structure can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used for the chlorination of carboxylic acids to form carbonyl chlorides.
Nucleophiles: Such as amines, alcohols, and thiols, for substitution reactions.
Electrophiles: Such as halogens and hydrogen halides, for addition reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Halogenated Derivatives: Formed through addition reactions with halogens.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Bicyclo[2.2.1]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The double bond in the bicyclic structure can also participate in addition reactions, further expanding its reactivity profile.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Norbornene-2-carboxylic acid
- 5-Norbornene-2-carbonitrile
- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
Uniqueness
Bicyclo[221]hept-5-ene-2-carbonylchloride, (1S,2R,4S)-, is unique due to its combination of a bicyclic structure with a carbonyl chloride functional group
Propiedades
Número CAS |
214920-46-4 |
|---|---|
Fórmula molecular |
C8H9ClO |
Peso molecular |
156.61 g/mol |
Nombre IUPAC |
(1S,2R,4S)-bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2/t5-,6+,7+/m0/s1 |
Clave InChI |
HXYXVFUUHSZSNV-RRKCRQDMSA-N |
SMILES isomérico |
C1[C@H]2C[C@H]([C@@H]1C=C2)C(=O)Cl |
SMILES canónico |
C1C2CC(C1C=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


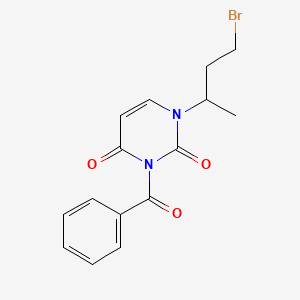
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
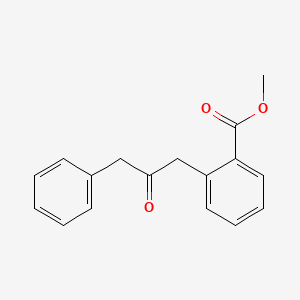
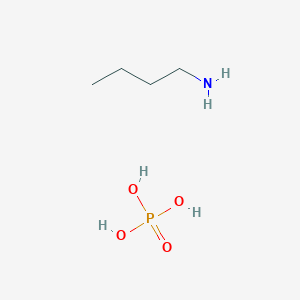
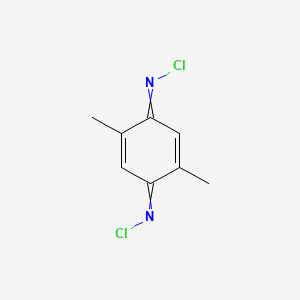
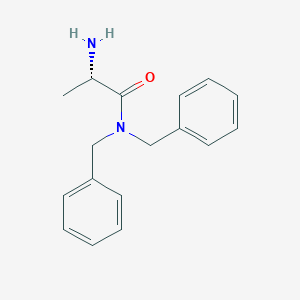
![3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol](/img/structure/B14255670.png)

![3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)-](/img/structure/B14255690.png)
![[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane](/img/structure/B14255697.png)
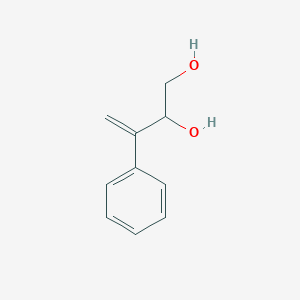
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]pivalamide](/img/structure/B14255717.png)
